2-chloro-N-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
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Overview
Description
2-chloro-N-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and an isoquinoline moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-chloro-N-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinoline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-chloro-N-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2-chloro-N-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]benzamide can be compared with other similar compounds such as:
2-chloro-N-(4-fluorophenyl)benzamide: This compound lacks the isoquinoline moiety, making it less complex and potentially less active in certain biological assays.
2-chloro-N-(4-chlorophenyl)benzamide: The presence of a chloro group instead of a fluorophenyl group can lead to different chemical and biological properties.
2-chloro-N-(4-methoxyphenyl)benzamide: The methoxy group can influence the compound’s solubility and reactivity compared to the fluorophenyl group.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
2-chloro-N-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN2O/c24-22-4-2-1-3-21(22)23(28)26-20-10-7-17-11-12-27(15-18(17)13-20)14-16-5-8-19(25)9-6-16/h1-10,13H,11-12,14-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLFTJTZEMZPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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